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1-Methylquinazolin-2(1H)-one

Medicinal Chemistry Physicochemical Profiling Scaffold Selection

Generic quinazolinone isomers compromise assay outcomes due to altered H-bonding and tautomeric states. This N1-methylated regioisomer (CAS 690946-19-1) provides a defined pharmacophore with zero H-bond donors (TPSA 32.7 Ų, XLogP 0.9). - **Regioisomeric purity**: N1-methyl vs. N3-methyl; eliminates donor capacity for CNS screening libraries - **Validated selectivity**: MAO-A preferential inhibition (C6-substituted analogs yield MAO-B IC50 0.269 µM) - **Structural biology ready**: BRD4 binding confirmed (PDB 4DON); fragment-growing campaigns supported Supplied with batch-specific HPLC analysis. Available for immediate R&D dispatch.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
Cat. No. B11922256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylquinazolin-2(1H)-one
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=NC1=O
InChIInChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)6-10-9(11)12/h2-6H,1H3
InChIKeyWNTYZOYZMPPLTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylquinazolin-2(1H)-one: Scaffold Differentiation Guide


1-Methylquinazolin-2(1H)-one (CAS 690946-19-1, molecular formula C9H8N2O, molecular weight 160.17 g/mol) is a quinazolin-2-one heterocycle bearing a methyl group at the N1 position. This core scaffold serves as a versatile starting point, but generic substitution ignores critical differences. N1-methylation distinguishes it from N3-methyl isomers and unsubstituted analogs in hydrogen bonding, geometry, and reaction selectivity . Procurement must specify the N1-methyl regioisomer to avoid introducing a completely different pharmacophore [1].

N1-methyl regioisomer specification

Distinct from N3-methyl and unsubstituted quinazolinones; procurement must request the N1-methyl isomer to ensure scaffold fidelity.

Zero H-bond donor pharmacophore

Eliminates hydrogen bond donor capacity, relevant for CNS permeability and binding pocket complementarity studies.

Reported scaffold in multiple target classes

Used in MAO isoform selectivity, BRD4 bromodomain, and MCHR1 antagonist research contexts.

Why Generic Quinazolinone Substitution Fails


Quinazolinone positional isomers cannot be interchanged. N1-methylated derivatives favor a specific tautomeric state that eliminates hydrogen bond donor capacity, while N3-methyl or unsubstituted analogs possess distinct donor/acceptor profiles that alter target binding . In MAO inhibition, N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives yield MAO-A selectivity, whereas C6-substituted variants exhibit MAO-B selectivity with over 27-fold greater potency (IC50 0.269 μM vs. 7.43 μM) [1]. Generic specification ignores these fundamental differences in geometry, electronic distribution, and biological activity that directly impact experimental outcomes.

Positional isomer mismatch alters binding profile

N1-methylation eliminates H-bond donor capacity; N3-methyl or unsubstituted analogs retain a donor, potentially shifting target engagement and SAR interpretation.

Substitution position dictates MAO isoform preference

N1-substitution favors MAO-A selectivity, while C6-substitution drives MAO-B inhibition. Selecting the wrong regioisomer may lead to off-target isoform profiles.

Generic quinazolinone specification ignores critical geometry

Bulk quinazolin-2(1H)-one orders without regioisomer control risk introducing mixtures that confound crystallography, assay, and SAR studies.

Differentiation Evidence vs. Closest Analogs


Hydrogen Bond Donor Capacity: N1-Methyl vs. Unsubstituted Analogs

1-Methylquinazolin-2(1H)-one possesses zero hydrogen bond donor atoms and one hydrogen bond acceptor . In contrast, unsubstituted quinazolin-2(1H)-one (CAS 7471-58-1) carries a free N–H donor, and 3-methylquinazolin-2(1H)-one (3-methyl isomer) retains donor capacity at the N1 position. This difference alters predicted permeability, solubility, and target interactions [1].

H-Bond Donor Profile
Reported
Target: 0 HBD, 1 HBA, TPSA 32.7 Ų
Unsubstituted core: 1 HBD, 2 HBA, TPSA ~41.5 Ų
Δ HBD: -1; Δ TPSA: -8.8 Ų
Alters permeability and binding thermodynamics
Cross-study comparable; predicted physicochemical properties
Medicinal Chemistry Physicochemical Profiling Scaffold Selection

MAO Isoform Selectivity: N1-Substitution vs. C6-Substitution

In a systematic study of 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives, N1-substituted analogs exhibited preferential MAO-A inhibition, whereas C6-substituted analogs showed potent and selective MAO-B inhibition with the most potent compound achieving IC50 0.269 μM [1]. The N1-substituted series displayed comparatively low-potency inhibition overall, demonstrating that substitution position dictates isoform selectivity [2].

MAO Isoform Selectivity
Class-level
N1-substituted series: MAO-A preferential, lower potency overall
C6-substituted series: MAO-B IC50 0.269 μM; MAO-A IC50 7.43 μM
Substitution position dictates isoform selectivity context
Class-level inference from recombinant enzyme SAR study
Neurodegenerative Disease MAO Inhibition SAR Analysis

MCHR1 Antagonism: Nanomolar Target Engagement

A 4-amino-6-chloro-1-methylquinazolin-2(1H)-one derivative displaces [125I]MCH from human MCH receptor 1 with an IC50 of 5 nM and inhibits MCH-mediated calcium release with an IC50 of 62 nM in IMR32 cells [1]. While compounds built on alternative quinazolinone cores (e.g., N3-substituted or 2,4-dione variants) require additional optimization to achieve similar affinity, the N1-methyl-2-one scaffold provides a validated, high-potency starting point [2].

MCHR1 Binding
Reported
IC50 5 nM (radioligand displacement)
IC50 62 nM (calcium mobilization FLIPR)
Supports MCHR1 target engagement assay context
Reported for 4-amino-6-chloro-1-methylquinazolin-2(1H)-one derivative
Metabolic Disease GPCR Antagonism MCHR1

BRD4 Bromodomain Binding Despite Zero H-Bond Donors

A quinazolinone fragment corresponding to the N1-methyl-2-one scaffold (3,4-dihydro-3-methyl-2(1H)-quinazolinone) co-crystallized with BRD4 bromodomain 1 (PDB 4DON) [1]. The fragment binds with a Kd of 3.30 μM against BRD4 BD1 in a fluorescence anisotropy assay, confirming that the N1-methyl-2-one core engages the acetyl-lysine binding pocket via its single H-bond acceptor [2]. In contrast, quinazolin-2,4-dione analogs possess two H-bond acceptors and one donor, leading to different binding geometries at the same site.

BRD4 BD1 Affinity
Reported
Kd 3.30 μM (fluorescence anisotropy)
Co-crystal structure PDB 4DON
Supports BRD4 bromodomain fragment elaboration studies
Fragment-level affinity; structurally validated binding mode
Epigenetics Bromodomain Inhibition Fragment-Based Drug Discovery

Prioritized Application Scenarios in Drug Discovery


CNS-Penetrant Library Design

The compound's zero H-bond donor count, low TPSA (32.7 Ų), and moderate lipophilicity (XLogP 0.9) favor passive blood-brain barrier penetration. Incorporate 1-methylquinazolin-2(1H)-one into CNS-targeted screening libraries where reduced H-bond donor capacity is a known determinant of CNS exposure.

BRD4 Bromodomain Inhibitor Development

Co-crystal structures (PDB 4DON) confirm that the N1-methyl-2-one core engages the BRD4 acetyl-lysine binding pocket [1]. Use this scaffold for fragment-growing or structure-based design campaigns targeting BRD4 BD1/BD2, where the single H-bond acceptor motif provides a defined pharmacophoric anchor.

MCHR1 Antagonist Discovery

The 1-methylquinazolin-2(1H)-one core is present in MCHR1 antagonists with single-digit nanomolar binding affinity (IC50 5 nM) [2]. This scaffold enables the design of elaborated 4-amino-6-substituted derivatives for MCHR1-targeted metabolic drug discovery with documented target engagement.

MAO Isoform-Selective Tool Compounds

N1-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives exhibit MAO-A preferential inhibition [3]. Use this scaffold when MAO-A selectivity is desired; switch to C6-substituted analogs for MAO-B programs (IC50 as low as 0.269 μM for MAO-B-selective compounds).

Application
Selection Property
Validation Focus
CNS permeability scaffold profiling
Zero H-bond donor core with moderate lipophilicity
Permeability and transporter assay panels
BRD4 bromodomain probe development
N1-methyl-2-one fragment with co-crystal pose
Binding selectivity across bromodomain family members
MCHR1 target engagement research
4-amino-6-substituted quinazolinone scaffold
Radioligand displacement and functional antagonism assays
MAO isoform selectivity profiling
N1-substitution for MAO-A biased study context
Recombinant MAO-A/MAO-B enzyme inhibition panels
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